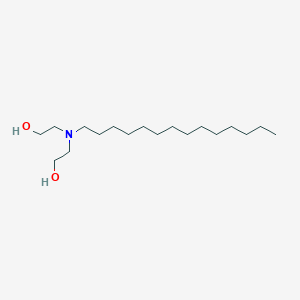

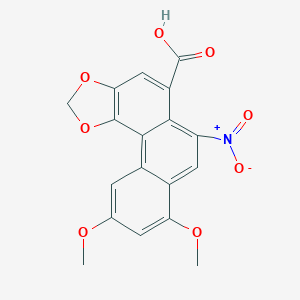

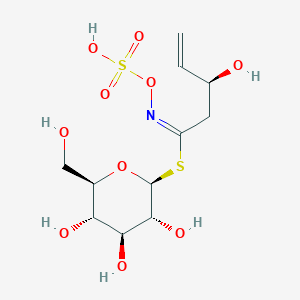

![molecular formula C8H5Cl2NO2 B098149 1,2-二氯-4-[(E)-2-硝基乙烯基]苯 CAS No. 18984-16-2](/img/structure/B98149.png)

1,2-二氯-4-[(E)-2-硝基乙烯基]苯

描述

The compound 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene is a chlorinated nitroaromatic compound. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of chlorinated nitroaromatic compounds typically involves halogenation and nitration reactions. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved through oxidation and methylation of 4-chloroaniline . Although the exact synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene is not detailed in the provided papers, similar synthetic routes could be considered, starting from appropriate chlorinated anilines or benzene derivatives, followed by the introduction of the nitroethenyl group.

Molecular Structure Analysis

The molecular structure of chlorinated nitroaromatic compounds is often characterized by the planarity of the aromatic system and the dihedral angles between substituents and the aromatic ring. For instance, in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, the molecule is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . Similarly, in 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dichlorophenyl and nitrophenyl rings form small dihedral angles with the oxadiazole ring, indicating a tendency towards planarity . This suggests that 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene may also exhibit a planar structure with the nitroethenyl group possibly twisted at a small angle relative to the benzene ring.

Chemical Reactions Analysis

The reactivity of chlorinated nitroaromatic compounds can be influenced by the electron-withdrawing effects of the nitro and chloro groups. These effects can activate the aromatic ring towards nucleophilic substitution reactions. The presence of the nitro group can also make these compounds susceptible to reduction reactions. While the provided papers do not discuss the reactivity of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene specifically, they do highlight the importance of understanding the electronic properties and reactive sites, as seen in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitroaromatic compounds are closely related to their molecular structure. For example, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts . These intermolecular interactions can influence the compound's melting point, solubility, and other physical properties. The electronic properties, such as band gap energies and HOMO-LUMO orbitals, can be affected by solvent interactions, as demonstrated in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol . These insights suggest that 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene may exhibit similar intermolecular interactions and solvent-dependent properties.

科学研究应用

改进的合成协议

1,2-二氯-4-[(E)-2-硝基乙烯基]苯是一种用于合成高效苯亚炔前体和某些发光π-共轭材料的化合物。已经开发出改进的合成方法,提供了更温和的反应条件,并避免了致癌溶剂,增强了生产过程的安全性和效率(Lorbach et al., 2010)。

结构研究和分子相互作用

研究揭示了1,2-二氯-4-[(E)-2-硝基乙烯基]苯衍生物的分子结构和相互作用。例如,对取代香豆素的研究显示了分子环之间特定的二面角,并详细描述了分子内相互作用的性质,有助于理解它们的化学行为和潜在应用(Fun et al., 2008)。

绿色合成方法

已经开发出生产1,2-二氯-4-[(E)-2-硝基乙烯基]苯衍生物的环保合成方法。这些方法具有高产率、简单的纯化过程,并使用水作为反应介质,使其环保且高效(Zhu et al., 2015)。

催化和化学反应

该化合物被用作各种化学反应的起始物质。例如,它参与合成新型吡咯并[1,2-a]喹啉-4(5H)-酮衍生物,展示了它在有机合成中的多功能性,并在创造复杂有机分子方面具有潜在用途(Moradi et al., 2014)。

属性

IUPAC Name |

1,2-dichloro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGCFWXSHIHYFH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035425 | |

| Record name | 3,4-Dichloro-beta-nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene | |

CAS RN |

18984-16-2 | |

| Record name | Benzene, 1,2-dichloro-4-(2-nitroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018984162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-beta-nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,4-Dichloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

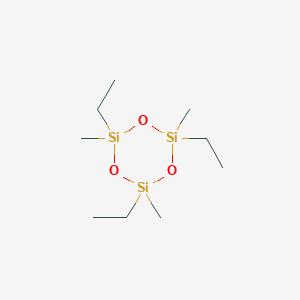

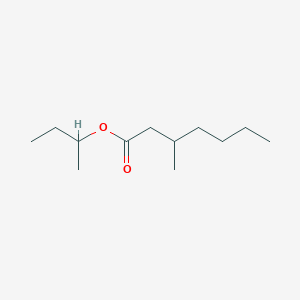

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)

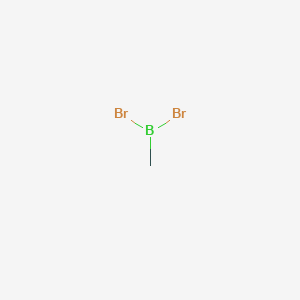

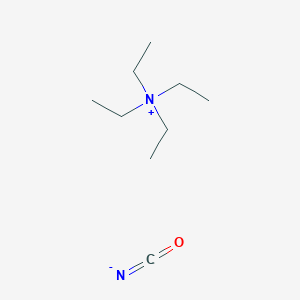

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)